trans-3-Decene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

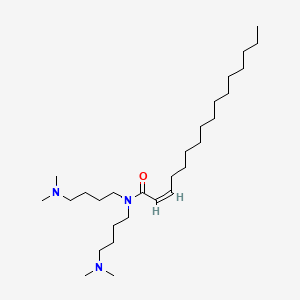

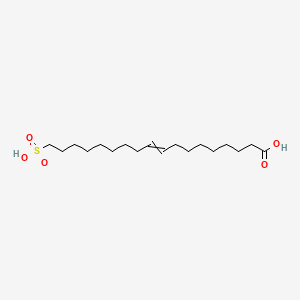

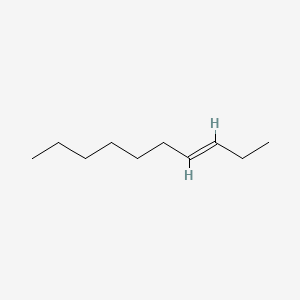

Trans-3-Decene is a chemical compound with the formula C10H20. Its molecular weight is 140.2658 . It is also known by other names such as (E)-3-C10H20 and (E)-3-Decene .

Molecular Structure Analysis

The molecular structure of trans-3-Decene consists of a chain of 10 carbon atoms with a double bond between the 3rd and 4th carbon atoms from one end . The remaining carbon atoms are single-bonded to each other and to hydrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving trans-3-Decene are not available, alkenes generally undergo addition reactions. For instance, they can react with halogens like bromine and chlorine to form vicinal dihalides .科学的研究の応用

Trans-3-Decene is used as a low molecular weight model in the study of polymers, particularly in the context of NMR spectroscopy. It helps in understanding the configurations of asymmetric carbon atoms in polymers (Elgert & Ritter, 1977).

It has been a subject in catalysis research, specifically in isomerization processes. For example, a study demonstrated the use of a CoCl2/Ph3P/NaBH4 system to isomerize 1-decene into predominantly cis-2-decene or trans-2-decene (Satyanarayana & Periasamy, 1987).

In the field of antibiotic development, trans-bicyclo[4.4.0]decane/decene derivatives, including trans-3-Decene, show potent antibacterial activities. This highlights its potential in the development of new antibiotics (Zhang et al., 2020).

Trans-3-Decene has been studied in the synthesis of metal-capped ene-ynes, which are evaluated for their potential as catalysts in polymerization reactions (Krouse & Schrock, 1988).

Its isomer, trans-decalin, a compound related to trans-3-Decene, is investigated for its autoignition characteristics, especially in the context of surrogate models for transportation fuels (Wang et al., 2018).

Research on the isomerization of 1-decene, including the study of trans-3-Decene, has provided insights into the thermodynamic properties and equilibrium compositions important in hydroformylation processes (Jörke et al., 2015).

作用機序

Safety and Hazards

Safety data sheets suggest that trans-3-Decene may pose some hazards. It is recommended to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

While specific future directions for trans-3-Decene are not available, research into the properties and potential applications of alkenes is ongoing. For example, trans-bicyclo[4.4.0]decane/decene-containing natural products, which display a wide range of structural diversity, are being studied for their potent and selective antibacterial activities .

特性

IUPAC Name |

(E)-dec-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Decene | |

CAS RN |

19150-21-1 |

Source

|

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。